molecular formula C6H9ClF3NO2 B14030957 (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride

(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B14030957
M. Wt: 219.59 g/mol
InChI Key: HVLXETYBUCCRKX-HJXLNUONSA-N
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Description

(2S,4R)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a fluorinated proline derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position, with stereochemical configurations (2S,4R). The CF₃ group imparts high electronegativity and metabolic stability, making the compound valuable in medicinal chemistry, particularly in modulating peptide conformation and enhancing binding affinity to biological targets such as ionotropic glutamate receptors . Its hydrochloride salt form improves solubility for synthetic and pharmacological applications.

Properties

Molecular Formula

C6H9ClF3NO2

Molecular Weight

219.59 g/mol

IUPAC Name

(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-4(5(11)12)10-2-3;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4+;/m1./s1

InChI Key

HVLXETYBUCCRKX-HJXLNUONSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)C(F)(F)F.Cl

Canonical SMILES

C1C(CNC1C(=O)O)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of a copper catalyst, such as Cu(OTf)2, and a base like DBU in acetonitrile at 35°C. The resulting product is then converted to the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols. Substitution reactions can lead to a variety of trifluoromethyl-substituted derivatives.

Scientific Research Applications

(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Substituted Pyrrolidine-2-carboxylic Acid Derivatives

Compound Name Substituent at 4-Position Stereochemistry Key Properties Reference
(2S,4R)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride -CF₃ (2S,4R) High electronegativity, metabolic stability
(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride -CH₂(3-CF₃-C₆H₄) (2S,4R) Increased lipophilicity due to benzyl group; potential for π-π interactions
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride -N(CH₃)₂ (2S,4R) Positively charged at physiological pH; enhanced solubility
(2S,4R)-4-(Trimethylammonium)pyrrolidine-2-carboxylic acid chloride hydrochloride -N⁺(CH₃)₃ (2S,4R) Permanent positive charge; potential for ionic interactions

Key Insights :

  • The trifluoromethyl group in the target compound provides steric bulk and electron-withdrawing effects, which are absent in amino- or ammonium-substituted analogs .
  • Benzyl-substituted analogs (e.g., 3-CF₃-benzyl) introduce aromaticity, enhancing binding to hydrophobic pockets in proteins compared to the aliphatic CF₃ group .

Halogenated Benzyl Derivatives

Table 2: Halogen-Substituted Benzyl Analogs

Compound Name Halogen Substituent Position on Benzyl Molecular Weight (g/mol) Applications Reference
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride Br Para 347.62 Radiolabeling probes
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride I Meta 367.61 Potential PET imaging agents
(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride NO₂ Meta 295.71 Electron-deficient for nucleophilic substitution

Key Insights :

  • Bromo and iodo analogs are heavier halogens, offering opportunities for radiolabeling or imaging, unlike the non-halogenated CF₃ group .
  • The nitro group (-NO₂) is strongly electron-withdrawing, altering electronic properties compared to the -CF₃ group .

Ester and Heterocyclic Derivatives

Table 3: Modified Backbone Analogs

Compound Name Functional Group Key Modifications Potential Use Reference
Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride Ester (COOCH₃) Carboxylic acid esterification; 3R,4R stereochemistry Prodrug strategy
(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride Pyridinyl Heterocyclic substituent Metal coordination or hydrogen bonding
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride Benzothiophene Sulfur-containing aromatic group Enhanced π-stacking interactions

Key Insights :

  • Ester derivatives (e.g., methyl esters) improve membrane permeability but require hydrolysis for activation .

Biological Activity

(2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C6H9ClF3N O2
  • Molecular Weight : 219.59 g/mol
  • CAS Number : 1384424-55-8

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Several studies have indicated that compounds with a similar structure exhibit antimicrobial properties. The introduction of the trifluoromethyl group may enhance the efficacy against bacteria and fungi by altering the compound's interaction with microbial membranes.

Anticancer Properties

Research has shown that pyrrolidine derivatives can exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of tumor growth through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

Compound VariationBiological ActivityRemarks
Trifluoromethyl substitutionIncreased potency against certain bacterial strainsEnhances lipophilicity
Altered stereochemistryVariation in receptor bindingImportant for pharmacodynamics

Case Studies

  • Antimicrobial Study :
    A study conducted on a series of trifluoromethyl-pyrrolidine derivatives found that compounds with the (2S,4R) configuration exhibited higher antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to their non-trifluoromethyl counterparts. This suggests that the trifluoromethyl group plays a critical role in enhancing antimicrobial efficacy.
  • Anticancer Activity :
    In vitro studies on human cancer cell lines demonstrated that this compound induced significant apoptosis at micromolar concentrations. The study utilized flow cytometry to analyze cell cycle progression and found G1 phase arrest followed by apoptosis, indicating its potential as an anticancer agent.

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